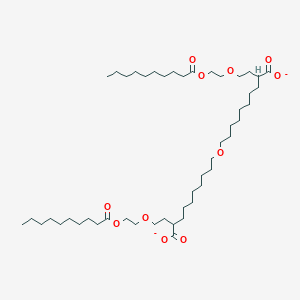
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate is a chemical compound known for its unique structure and properties. It is an ester derived from decanoic acid and is characterized by the presence of multiple ethylene glycol units. This compound is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate typically involves the esterification of decanoic acid with ethylene glycol derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the reaction towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under mild conditions.
Major Products Formed
Oxidation: Decanoic acid and ethylene glycol derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release decanoic acid and ethylene glycol derivatives, which can then participate in further biochemical pathways. The compound’s ability to form stable complexes with other molecules makes it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) dioctadecanoate
- Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didodecanoate
- Polyethylene glycol distearate
Uniqueness
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate is unique due to its specific chain length and the presence of multiple ethylene glycol units. This structure imparts distinct physical and chemical properties, such as enhanced solubility and stability, making it suitable for specialized applications in various industries.
Properties
CAS No. |
97171-77-2 |
|---|---|
Molecular Formula |
C48H88O11-2 |
Molecular Weight |
841.2 g/mol |
IUPAC Name |
10-[9-carboxylato-11-(2-decanoyloxyethoxy)undecoxy]-2-[2-(2-decanoyloxyethoxy)ethyl]decanoate |
InChI |
InChI=1S/C48H90O11/c1-3-5-7-9-11-19-25-31-45(49)58-41-39-56-37-33-43(47(51)52)29-23-17-13-15-21-27-35-55-36-28-22-16-14-18-24-30-44(48(53)54)34-38-57-40-42-59-46(50)32-26-20-12-10-8-6-4-2/h43-44H,3-42H2,1-2H3,(H,51,52)(H,53,54)/p-2 |
InChI Key |
YOGZEIGYLYCEBF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(=O)OCCOCCC(CCCCCCCCOCCCCCCCCC(CCOCCOC(=O)CCCCCCCCC)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















